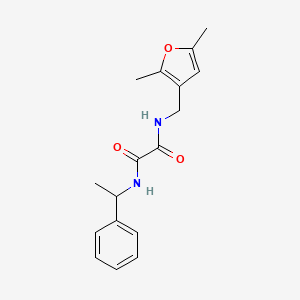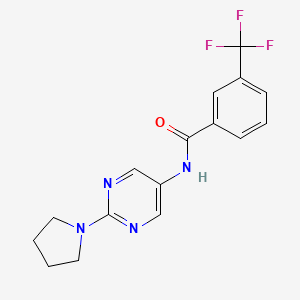
BI-3663
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BI-3663 es un potente y selectivo degradador de la quimera de direccionamiento de proteólisis (PROTAC) de la tirosina cinasa de adhesión focal (PTK2). Este compuesto es un degradador de bajo peso molecular de primera clase que aprovecha la ligasa de ubiquitina E3 CRL4CRBN para desencadenar la destrucción intracelular de PTK2 de una manera reversible pero duradera . PTK2 es una proteína tirosina cinasa citoplasmática que se sobreexpresa y activa en muchos tipos de cánceres sólidos en estadio avanzado .
Aplicaciones Científicas De Investigación
BI-3663 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como una sonda química para estudiar la degradación de PTK2 y sus efectos en los procesos celulares.
Biología: this compound se utiliza para investigar el papel de PTK2 en la adhesión celular, la motilidad, la invasión, la metástasis y la supervivencia.
Medicina: El compuesto se está explorando por sus posibles aplicaciones terapéuticas en el tratamiento de cánceres sólidos en estadio avanzado al dirigirse y degradar PTK2.
Mecanismo De Acción
BI-3663 ejerce sus efectos aprovechando la ligasa de ubiquitina E3 CRL4CRBN para desencadenar la destrucción intracelular de PTK2. El compuesto se une tanto a la ligasa de ubiquitina E3 como a PTK2, acercándolas. Esta interacción conduce a la poliubiquitinación de PTK2, marcándolo para su degradación por el proteasoma. Como resultado, this compound elimina eficazmente PTK2 de la célula, interrumpiendo sus vías de señalización e inhibiendo sus funciones oncogénicas .
Análisis Bioquímico
Biochemical Properties
This compound interacts with the PTK2 protein, a cytoplasmic protein tyrosine kinase that is overexpressed and activated in many types of advanced-stage solid cancers . The compound binds to PTK2 and the CRL4CRBN E3 ubiquitin ligase, bringing them into close spatial proximity . This triggers the poly-ubiquitination and subsequent proteasome-dependent degradation of PTK2 .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by triggering the intracellular destruction of PTK2, which plays an important role in adhesion, spreading, motility, invasion, metastasis, survival, angiogenesis, epithelial to mesenchymal transition (EMT), cancer stem cells, and the tumor microenvironment .
Molecular Mechanism
The molecular mechanism of this compound involves the hijacking of the intrinsic catalytic activity of the E3 ligase and directing it toward PTK2 as a neo-substrate . This results in the poly-ubiquitination and subsequent proteasome-dependent degradation of PTK2 . As a result, this compound acts as a degrader of the target as opposed to just an inhibitor, enabling the effective post-translational elimination of a target gene product in living organisms .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are characterized by its ability to trigger the intracellular destruction of PTK2 in a reversible but long-lasting manner
Métodos De Preparación
BI-3663 se sintetiza uniendo un inhibidor de PTK2/FAK (BI-4464) a un ligando de la ligasa de ubiquitina E3 cereblón (CRBN) (Pomalidomida) a través de un enlace . La ruta sintética involucra los siguientes pasos:
- Disolver el inhibidor de PTK2/FAK en dimetilformamida (DMF).
- Agregar diisopropiletilamina (DIPEA) y HATU a la mezcla de reacción.
- Agitar la mezcla a temperatura ambiente durante la noche.
- Diluir la mezcla de reacción con acetonitrilo (MeCN) y agua, seguido de filtración.
- Purificar el producto mediante cromatografía líquida de alta resolución de fase inversa (RP-HPLC) en condiciones ácidas utilizando MeCN/H2O como eluentes .
Análisis De Reacciones Químicas
BI-3663 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: this compound se puede reducir para formar derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y soluciones ácidas o básicas para la hidrólisis. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
BI-3663 es único en comparación con otros compuestos similares debido a su alta selectividad y potencia como degradador de PTK2. Los compuestos similares incluyen:
BI-0319: Otro PROTAC de PTK2 con capacidades de degradación similares.
This compound destaca por su degradación reversible pero duradera de PTK2, lo que lo convierte en una herramienta valiosa para estudiar el papel de PTK2 en el cáncer y otras enfermedades .
Propiedades
IUPAC Name |
N-[2-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42F3N7O12/c1-62-33-22-25(8-10-28(33)51-43-49-23-27(44(45,46)47)40(53-43)66-32-7-2-4-24-9-12-31(55)36(24)32)38(58)48-15-17-64-19-21-65-20-18-63-16-14-35(57)50-29-6-3-5-26-37(29)42(61)54(41(26)60)30-11-13-34(56)52-39(30)59/h2-8,10,22-23,30H,9,11-21H2,1H3,(H,48,58)(H,50,57)(H,49,51,53)(H,52,56,59) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTXLFJKQHYGPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCOCCOCCOCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42F3N7O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)
![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-N-propan-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B2384802.png)

![3-methyl-6-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2384804.png)
![(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2384805.png)
![3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2384806.png)
![methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2384809.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2384815.png)
![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384817.png)
![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/new.no-structure.jpg)

